3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide
Overview
Description
GSK923295 is a potent inhibitor of centromere-associated protein E (CENP-E; Ki = 3.2 nM), a kinesin motor protein involved in mitotic checkpoint signaling. GSK923295 causes mitotic cell cycle delay, leading to apoptosis in various cancer cell lines. It induces apoptosis in cancer cells in mice bearing xenografts of COLO 205 cells. GSK923295 can be used with AZ3146, an inhibitor of the spindle checkpoint kinase Mps1, to generate aneuploidy in cells.
GSK-923295, also known as GSK-923295A, is a novel antimitotic inhibitor of centromere-associated protein E (CENP-E) with potential anticancer activity. GSK923295A demonstrated significant antitumor activity against solid tumor models, inducing CRs in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts. Clinical study showed that GSK923295 had dose-proportional pharmacokinetics and a low number of grade 3 or 4 adverse events. The observed incidence of myelosuppression and neuropathy was low. Further investigations may provide a more complete understanding of the potential for GSK923295 as an antiproliferative agent.
Scientific Research Applications
Fluorescent Probes for Mercury Ion
- The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, including imidazo[1,2-a]pyridine derivatives, has led to the production of compounds used as efficient fluorescent probes for mercury ion detection in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Probes for Peripheral Benzodiazepine Receptors
- Imidazo[1,2-a]pyridines have been used in synthesizing high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), aiding in the study of PBR in vivo using SPECT and positron emission tomography (Katsifis et al., 2000), (Fookes et al., 2008).
Synthesis of Structurally Diverse Libraries
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used for various alkylation and ring closure reactions, leading to a diverse library of compounds including imidazo[1,2-a]pyridines (Roman, 2013).
Melatonin Receptor Ligands
- A class of imidazo[1,2-a]pyridines has been designed and synthesized as melatonin receptor ligands. These compounds demonstrate potential in affecting melatonin receptors, which could have implications for sleep and circadian rhythm research (El Kazzouli et al., 2011).
Synthesis of Radiopharmaceuticals
- Imidazo[1,2-a]pyridines have been used in the synthesis of radiopharmaceuticals, such as 14C-labeled compounds, contributing to the development of diagnostic tools and therapeutic agents (Yamanaka et al., 1992).
Aurora Kinase Inhibitors
- Imidazo[1,2-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which play a crucial role in cell division and are targets for cancer therapy (Bavetsias et al., 2007).
Mechanism of Action
Target of Action
GSK-923295, also known as 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide or GSK-923295A, is a small-molecule inhibitor that primarily targets the mitotic kinesin centromere-associated protein E (CENP-E) . CENP-E plays a crucial role in chromosome movement during early cell division or mitosis .
Mode of Action
GSK-923295 interacts with CENP-E by inhibiting its function. CENP-E integrates mitotic spindle mechanics with regulators of the mitotic checkpoint, which regulates the cell-cycle transition from metaphase to anaphase . The inhibition of CENP-E by GSK-923295 induces cell cycle arrest during cell duplication, leading to subsequent apoptosis or cell death .
Biochemical Pathways
The inhibition of CENP-E disrupts the normal function of the mitotic spindle, which is essential for chromosome alignment during mitosis . This disruption leads to cell cycle arrest and triggers apoptosis, a programmed cell death pathway . The exact biochemical pathways affected by GSK-923295 are still under investigation .
Pharmacokinetics
The mean terminal elimination half-life of GSK-923295 was reported to be 9–11 hours .
Result of Action
The molecular and cellular effects of GSK-923295’s action primarily involve the induction of cell cycle arrest and apoptosis . This results in the death of cancer cells, thereby inhibiting tumor growth . One patient with urothelial carcinoma experienced a durable partial response at a certain dose level .
Action Environment
It is generally agreed that the levels of pharmaceuticals in the environment are significantly below those which would result in acute effects in environmental species . Chronic exposure to these levels may pose a potential risk to organisms
properties
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GSK-923295 is an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase. Inhibition of CENP-E induces cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death. | |
Record name | GSK-923295 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1088965-37-0 | |
Record name | GSK-923295A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-923295A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.